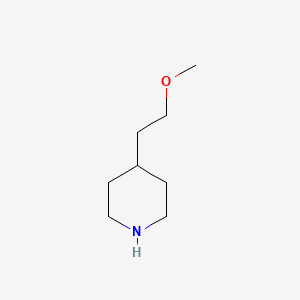

4-(2-Methoxyethyl)Piperidine

Descripción

4-(2-Methoxyethyl)Piperidine is a piperidine derivative characterized by a methoxyethyl (-CH₂CH₂OCH₃) substituent at the 4-position of the piperidine ring. For example, derivatives such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrate potent inhibition of fungal histone deacetylase (HDAC) MoRPD3, with IC₅₀ values as low as 1 µM . Another analog, 4-[(1S)-1-(3,4-dichlorophenyl)-2-methoxyethyl]piperidine, acts as a triple reuptake inhibitor (serotonin, norepinephrine, dopamine), highlighting the pharmacological versatility of methoxyethyl-substituted piperidines .

Propiedades

IUPAC Name |

4-(2-methoxyethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-10-7-4-8-2-5-9-6-3-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGQYQKSLRERDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569532 | |

| Record name | 4-(2-Methoxyethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70724-70-8 | |

| Record name | 4-(2-Methoxyethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70724-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Methoxyethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methoxyethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyethyl)Piperidine typically involves the alkylation of piperidine with 2-methoxyethyl halides. One common method is the reaction of piperidine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at a temperature of around 0°C to room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound can involve continuous flow reactions where piperidine and 2-methoxyethyl chloride are reacted under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the product.

Análisis De Reacciones Químicas

Nitrogen-Centered Alkylation and Acylation

The piperidine nitrogen exhibits nucleophilic behavior, enabling alkylation and acylation reactions. These reactions are critical for modifying the compound’s pharmacological or physicochemical properties.

Key Findings :

-

Alkylation with methyl iodide proceeds via an Sₙ2 mechanism, forming quaternary ammonium salts .

-

Acylation reactions yield stable amides, with yields exceeding 75% under optimized conditions .

Iminium Ion Formation and Catalytic Activity

The piperidine nitrogen participates in iminium ion formation, a key step in organocatalytic processes such as the Knoevenagel condensation.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Iminium formation | Benzaldehyde, methanol, RT | 4-(2-Methoxyethyl)piperidine-benzaldehyde iminium |

Mechanistic Insights :

-

The nitrogen attacks the carbonyl carbon of benzaldehyde, forming a carbinolamine intermediate that dehydrates to an iminium ion .

-

This iminium intermediate lowers the activation energy for subsequent nucleophilic attacks (e.g., by enolates) .

Acid-Base Reactions and Salt Formation

The basic piperidine nitrogen reacts with acids to form stable salts, enhancing solubility for pharmaceutical applications.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Salt formation | HCl (gas), diethyl ether, 0°C | This compound hydrochloride |

Applications :

-

Hydrochloride salts are commonly used in drug formulations due to improved bioavailability.

Functionalization of the Methoxyethyl Group

The methoxyethyl side chain undergoes selective reactions, though its ether linkage is generally stable under mild conditions.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, -78°C → RT | 4-(2-Hydroxyethyl)piperidine |

Limitations :

-

Demethylation requires harsh conditions (e.g., BBr₃), limiting utility in sensitive syntheses.

Reductive Amination and Hydrogenation

The compound participates in reductive amination with ketones or aldehydes, facilitated by its secondary amine group.

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Reductive amination | Acetone, NaBH₃CN, MeOH, RT | N-Isopropyl-4-(2-methoxyethyl)piperidine |

Optimization :

-

Yields exceed 80% when using NaBH₃CN as a selective reducing agent.

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-(2-Methoxyethyl)piperidine serves as a crucial building block in organic synthesis. Its structure allows for the modification and synthesis of more complex molecules, which are essential in developing new pharmaceuticals and bioactive compounds. The compound's ability to participate in various chemical reactions makes it a valuable asset in synthetic chemistry.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Reference |

|---|---|---|

| Alkylation | Substituted piperidines | |

| Acylation | Amides and derivatives | |

| Coupling Reactions | Complex organic compounds |

Biological Applications

In the realm of biology, this compound has shown potential as a ligand in biochemical assays. It can be utilized to study enzyme interactions and protein modifications, making it a critical tool in understanding biological pathways.

Case Study: Enzyme Interaction Studies

A study demonstrated that this compound effectively binds to specific enzymes, leading to altered activity levels. This interaction can be leveraged to explore therapeutic targets in neurological disorders.

Medicinal Chemistry

The compound has garnered attention for its pharmacophoric properties, particularly in drug discovery focused on neurological disorders. Its structure allows it to interact with various receptors and enzymes implicated in these conditions.

Table 2: Pharmacological Properties of this compound

| Property | Effect/Activity | Reference |

|---|---|---|

| Neuroprotective | Reduces neuronal cell death | |

| MAO Inhibition | Modulates monoamine levels | |

| Antidepressant Effects | Enhances serotonin production |

Industrial Applications

In addition to its roles in research and medicine, this compound is also employed in the development of advanced materials. Its properties can be harnessed to create polymers and coatings with desirable characteristics.

Mecanismo De Acción

The mechanism of action of 4-(2-Methoxyethyl)Piperidine involves its interaction with various molecular targets. In medicinal chemistry, it acts as a ligand for certain receptors in the central nervous system, modulating their activity. The methoxyethyl group enhances its lipophilicity, allowing it to cross biological membranes more efficiently. This compound can influence neurotransmitter release and receptor binding, leading to its pharmacological effects .

Comparación Con Compuestos Similares

Comparison with Similar Piperidine Derivatives

Structural and Functional Modifications

Piperidine derivatives are often modified at the 4-position to optimize bioactivity. Key comparisons include:

Substitution Patterns and Bioactivity

- In HDAC inhibitors, this group improves binding to the active site of MoRPD3, achieving superior inhibition compared to trichostatin A . In triple reuptake inhibitors, stereochemistry plays a critical role: the (1S)-configured methoxyethyl group in 4-[(1S)-1-(3,4-dichlorophenyl)-2-methoxyethyl]piperidine optimizes interactions with neurotransmitter transporters .

- 4-(N-Methyl)Piperidine Derivatives: Substitution with a methyl group at the piperidine nitrogen (e.g., in anti-Trypanosoma cruzi analogs) reduces activity compared to bulkier substituents like N,N-dimethylvaline. This suggests that steric hindrance and electronic effects significantly influence target binding .

4-(2-Methoxyphenyl)Piperazine-Piperidine Hybrids :

4-(Benzimidazolinyl)Piperidine Derivatives :

Physicochemical Properties

Lipophilicity :

- Methoxyethyl substituents increase logP compared to polar groups (e.g., -OH), enhancing blood-brain barrier penetration in CNS-targeted compounds .

- Ethoxyethoxy methyl analogs (e.g., 4-[(2-ethoxyethoxy)methyl]piperidine) exhibit higher hydrophilicity, which may reduce toxicity but limit membrane permeability .

Synthetic Accessibility :

Structure-Activity Relationship (SAR) Insights

- Methoxyethyl Group : Enhances target engagement through hydrophobic interactions and hydrogen bonding. Optimal activity requires precise positioning, as seen in HDAC inhibitors .

- Chirality : The (1S)-configuration in triple reuptake inhibitors maximizes transporter affinity, whereas racemic mixtures show reduced potency .

- Bulkier Substituents : Larger groups (e.g., benzimidazolinyl) improve antiparasitic activity but may reduce bioavailability due to increased molecular weight .

Actividad Biológica

4-(2-Methoxyethyl)piperidine is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Synthesis

This compound features a six-membered piperidine ring with a methoxyethyl side chain. Its molecular formula is and it is classified as an amine. The typical synthesis involves the alkylation of piperidine derivatives with 2-methoxyethyl chloride, followed by various functional group modifications to enhance biological activity.

Synthetic Route

The synthesis can be summarized as follows:

- Starting Material : Piperidine.

- Reagent : 2-Methoxyethyl chloride.

- Conditions : Use of solvents like dichloromethane or tetrahydrofuran and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

- Outcome : Formation of this compound with potential for further derivatization.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The methoxyethyl group enhances lipophilicity, facilitating cellular uptake. Once inside the cell, it may modulate enzyme activity or receptor binding, leading to various pharmacological effects .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

- Analgesic Effects : Potential use in pain management.

- Anti-inflammatory Activity : May reduce inflammation in various models.

- Antimicrobial Properties : Some studies suggest efficacy against certain bacterial strains .

Structure-Activity Relationships (SAR)

A study on piperidine derivatives highlighted the importance of structural modifications in enhancing biological activity. Variations in substituents on the piperidine ring significantly impacted the compound's potency and selectivity for various biological targets .

| Substituent | Activity | Notes |

|---|---|---|

| Methoxyethyl | Moderate analgesic | Enhances lipophilicity |

| Fluoro groups | Increased DA transporter binding | Selectivity for dopamine receptors |

| Alkyl chain variations | Altered potency | Optimal chain length improves activity |

Case Studies

- Dopamine Transporter Binding : Research has shown that analogs of this compound exhibit significant binding affinity for dopamine transporters, indicating potential applications in treating neurological disorders .

- Antimicrobial Efficacy : In vitro studies demonstrated that certain derivatives possess antimicrobial activity against Mycobacterium tuberculosis, suggesting a role in tuberculosis treatment strategies .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, making it a candidate for further development in pharmaceutical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.